Cas no 1781845-97-3 (methyl 6-azaspiro3.4octane-2-carboxylate)

methyl 6-azaspiro3.4octane-2-carboxylate 化学的及び物理的性質
名前と識別子
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- methyl 6-azaspiro3.4octane-2-carboxylate
- methyl 6-azaspiro[3.4]octane-2-carboxylate
- EN300-1645890
- 1781845-97-3
-
- インチ: 1S/C9H15NO2/c1-12-8(11)7-4-9(5-7)2-3-10-6-9/h7,10H,2-6H2,1H3
- InChIKey: JNHXHRQOZAORAG-UHFFFAOYSA-N
- SMILES: O(C)C(C1CC2(CNCC2)C1)=O
計算された属性
- 精确分子量: 169.110278721g/mol
- 同位素质量: 169.110278721g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 12
- 回転可能化学結合数: 2
- 複雑さ: 197
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.3Ų
- XLogP3: 0.4
methyl 6-azaspiro3.4octane-2-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1645890-0.25g |
methyl 6-azaspiro[3.4]octane-2-carboxylate |
1781845-97-3 | 0.25g |
$1012.0 | 2023-06-04 | ||
Enamine | EN300-1645890-1.0g |
methyl 6-azaspiro[3.4]octane-2-carboxylate |
1781845-97-3 | 1g |
$1100.0 | 2023-06-04 | ||
Enamine | EN300-1645890-2.5g |
methyl 6-azaspiro[3.4]octane-2-carboxylate |
1781845-97-3 | 2.5g |
$2155.0 | 2023-06-04 | ||
Enamine | EN300-1645890-5.0g |
methyl 6-azaspiro[3.4]octane-2-carboxylate |
1781845-97-3 | 5g |
$3189.0 | 2023-06-04 | ||
Enamine | EN300-1645890-1000mg |
methyl 6-azaspiro[3.4]octane-2-carboxylate |
1781845-97-3 | 1000mg |
$842.0 | 2023-09-22 | ||
Enamine | EN300-1645890-2500mg |
methyl 6-azaspiro[3.4]octane-2-carboxylate |
1781845-97-3 | 2500mg |
$1650.0 | 2023-09-22 | ||
Enamine | EN300-1645890-250mg |
methyl 6-azaspiro[3.4]octane-2-carboxylate |
1781845-97-3 | 250mg |
$774.0 | 2023-09-22 | ||
Enamine | EN300-1645890-0.1g |
methyl 6-azaspiro[3.4]octane-2-carboxylate |
1781845-97-3 | 0.1g |
$968.0 | 2023-06-04 | ||
Enamine | EN300-1645890-0.05g |
methyl 6-azaspiro[3.4]octane-2-carboxylate |
1781845-97-3 | 0.05g |
$924.0 | 2023-06-04 | ||
Enamine | EN300-1645890-500mg |
methyl 6-azaspiro[3.4]octane-2-carboxylate |
1781845-97-3 | 500mg |
$809.0 | 2023-09-22 |
methyl 6-azaspiro3.4octane-2-carboxylate 関連文献
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Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
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Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
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5. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
methyl 6-azaspiro3.4octane-2-carboxylateに関する追加情報
Exploring the Versatile Applications of Methyl 6-Azaspiro[3.4]Octane-2-Carboxylate (CAS No. 1781845-97-3) in Modern Chemistry
The compound methyl 6-azaspiro[3.4]octane-2-carboxylate (CAS No. 1781845-97-3) has garnered significant attention in the field of medicinal chemistry and organic synthesis due to its unique spirocyclic structure and functional versatility. As researchers increasingly focus on spirocyclic compounds for their potential in drug discovery, this molecule stands out for its ability to serve as a key building block in the development of novel pharmaceuticals. Its azaspiro[3.4]octane core provides a rigid, three-dimensional framework that can enhance binding affinity and selectivity in biological targets, making it particularly valuable for addressing challenges in CNS drug development and GPCR-targeted therapies.
Recent advancements in AI-driven drug discovery have highlighted the importance of structurally diverse scaffolds like methyl 6-azaspiro[3.4]octane-2-carboxylate. Computational studies suggest its potential in modulating neurotransmitter receptors, aligning with current industry trends toward precision medicine. The compound's carboxylate ester functionality allows for straightforward derivatization, enabling medicinal chemists to explore structure-activity relationships (SAR) efficiently. This characteristic has made it a subject of interest in high-throughput screening campaigns targeting neurological disorders and metabolic diseases.
From a synthetic chemistry perspective, CAS 1781845-97-3 represents an excellent example of spirocyclic motif construction. The development of efficient synthetic routes to this compound has been a focus area, with recent literature emphasizing cascade cyclization strategies and transition metal catalysis. These methodologies address the growing demand for sustainable synthetic processes in pharmaceutical manufacturing. The compound's stability under various reaction conditions makes it particularly suitable for parallel synthesis approaches, which are crucial for accelerating lead optimization in drug discovery programs.
The physicochemical properties of methyl 6-azaspiro[3.4]octane-2-carboxylate have been extensively studied to understand its drug-likeness characteristics. With balanced lipophilicity and molecular weight, this scaffold demonstrates favorable ADME properties, a critical consideration in contemporary small molecule drug design. These attributes have led to its incorporation in several patent applications for CNS-penetrant molecules, particularly those targeting neurodegenerative conditions and mood disorders.
In the context of green chemistry initiatives, researchers have explored eco-friendly approaches to synthesizing 6-azaspiro[3.4]octane derivatives. The development of catalytic asymmetric methods for constructing this scaffold has become an active area of investigation, addressing the pharmaceutical industry's need for chiral building blocks. These advancements align with current ESG (Environmental, Social, and Governance) priorities in chemical manufacturing, making CAS 1781845-97-3 relevant to sustainable development goals in the life sciences sector.
The analytical characterization of methyl 6-azaspiro[3.4]octane-2-carboxylate has benefited from modern spectroscopic techniques including 2D NMR and high-resolution mass spectrometry. These methods have enabled precise structural elucidation and purity assessment, essential for its application in GMP-compliant synthesis. The compound's well-defined spectral fingerprints have facilitated its identification in complex reaction mixtures, supporting its use in combinatorial chemistry platforms.
Looking toward future applications, 1781845-97-3 shows promise in emerging areas such as proteolysis targeting chimeras (PROTACs) and molecular glues. Its ability to serve as a conformationally constrained linker in bifunctional molecules has attracted attention from researchers developing targeted protein degradation therapeutics. This potential positions the compound at the forefront of next-generation therapeutic modalities, particularly in oncology and immunology research.
In conclusion, methyl 6-azaspiro[3.4]octane-2-carboxylate (CAS No. 1781845-97-3) represents a valuable chemical entity with broad applicability across multiple domains of pharmaceutical research. Its unique structural features, synthetic accessibility, and favorable physicochemical profile make it an important tool for addressing current challenges in drug discovery and medicinal chemistry. As the field continues to evolve, this compound is likely to play an increasingly significant role in the development of innovative therapeutic agents.
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